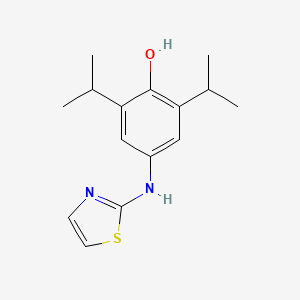![molecular formula C15H21ClN2O2 B5539652 4-(4-chlorophenyl)-N-[(3S,4S)-4-methoxy-3-pyrrolidinyl]butanamide hydrochloride](/img/structure/B5539652.png)
4-(4-chlorophenyl)-N-[(3S,4S)-4-methoxy-3-pyrrolidinyl]butanamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-chlorophenyl)-N-[(3S,4S)-4-methoxy-3-pyrrolidinyl]butanamide hydrochloride, also known as CNO, is a chemical compound that has gained attention in recent years due to its potential use in scientific research. This compound is a synthetic agonist of the DREADD (Designer Receptors Exclusively Activated by Designer Drugs) system, which allows for precise control of neural activity in vivo. In Additionally, we will list potential future directions for research involving CNO.
Mécanisme D'action
4-(4-chlorophenyl)-N-[(3S,4S)-4-methoxy-3-pyrrolidinyl]butanamide hydrochloride acts as an agonist of DREADD receptors, which are modified G protein-coupled receptors that are insensitive to endogenous ligands. Upon binding of this compound to the DREADD receptor, intracellular signaling pathways are activated, leading to changes in neural activity. The specific effects of this compound on neural activity depend on the type of DREADD receptor expressed and the neuronal population targeted.
Biochemical and physiological effects:
This compound has been shown to modulate neural activity in a variety of brain regions and neuronal populations. In mice, this compound administration has been used to activate or inhibit specific neural circuits, leading to changes in behavior and physiology. For example, this compound-mediated activation of DREADD receptors in the prefrontal cortex has been shown to enhance working memory performance in mice. Additionally, this compound-mediated inhibition of DREADD receptors in the ventral tegmental area has been shown to reduce cocaine-seeking behavior in rats.
Avantages Et Limitations Des Expériences En Laboratoire
4-(4-chlorophenyl)-N-[(3S,4S)-4-methoxy-3-pyrrolidinyl]butanamide hydrochloride offers several advantages for neuroscience research, including its specificity for DREADD receptors, its non-invasive and reversible effects on neural activity, and its ability to modulate neural circuits with high temporal and spatial precision. However, there are also limitations to using this compound in lab experiments. For example, the effects of this compound can vary depending on the type of DREADD receptor expressed and the neuronal population targeted. Additionally, this compound can have off-target effects on other signaling pathways, which can complicate data interpretation.
Orientations Futures
There are several potential future directions for research involving 4-(4-chlorophenyl)-N-[(3S,4S)-4-methoxy-3-pyrrolidinyl]butanamide hydrochloride. One area of interest is the development of new DREADD receptors with improved specificity and signaling properties. Additionally, researchers are exploring the use of this compound in non-human primates and humans for investigating neural circuits and behaviors relevant to neurological and psychiatric disorders. Finally, there is interest in using this compound in combination with other techniques such as optogenetics and chemogenetics to further refine our understanding of neural circuits and behavior.
Méthodes De Synthèse
The synthesis of 4-(4-chlorophenyl)-N-[(3S,4S)-4-methoxy-3-pyrrolidinyl]butanamide hydrochloride involves several steps, including the reaction of 4-(4-chlorophenyl)butan-2-one with hydroxylamine hydrochloride to form 4-(4-chlorophenyl)butan-2-one oxime. This intermediate is then reacted with (3S,4S)-4-methoxy-3-pyrrolidinylamine to yield the final product, this compound. The purity of the compound can be confirmed using analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Applications De Recherche Scientifique
4-(4-chlorophenyl)-N-[(3S,4S)-4-methoxy-3-pyrrolidinyl]butanamide hydrochloride has become a popular tool in neuroscience research due to its ability to activate DREADD receptors. DREADDs are engineered G protein-coupled receptors that are selectively activated by the synthetic ligand this compound. By expressing DREADDs in specific neurons or brain regions, researchers can use this compound to modulate neural activity in vivo with high temporal and spatial precision. This allows for the investigation of neural circuits and behaviors in a non-invasive and reversible manner.
Propriétés
IUPAC Name |
4-(4-chlorophenyl)-N-[(3S,4S)-4-methoxypyrrolidin-3-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O2/c1-20-14-10-17-9-13(14)18-15(19)4-2-3-11-5-7-12(16)8-6-11/h5-8,13-14,17H,2-4,9-10H2,1H3,(H,18,19)/t13-,14-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEWNOLZGGAOSRY-KBPBESRZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CNCC1NC(=O)CCCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1CNC[C@@H]1NC(=O)CCCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[4-(5-chloro-2-pyridinyl)-1-piperazinyl]carbonyl}-1-cyclopentyl-2-pyrrolidinone](/img/structure/B5539570.png)
![N-[(3S*,4R*)-1-(5-methyl-1,3-benzoxazol-2-yl)-4-propyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5539575.png)
![4-fluoro-N-{[(2,4,6-trimethylpyridin-3-yl)amino]carbonyl}benzamide](/img/structure/B5539582.png)


![(3S*,4R*)-4-(2-methylphenyl)-1-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)pyrrolidine-3-carboxylic acid](/img/structure/B5539597.png)

![2-{1-[(1-ethyl-3-isopropyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}-1H-benzimidazole](/img/structure/B5539617.png)
![2-(4-fluorophenyl)-4-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]morpholine](/img/structure/B5539622.png)



![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[3-(methylthio)propanoyl]-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide](/img/structure/B5539655.png)
![2-(3-methoxypropyl)-8-(3-thienylacetyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5539663.png)